molecular formula C16H12Br2O3 B070817 (8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)(4-Bromophenyl)Methanone CAS No. 175136-37-5

(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)(4-Bromophenyl)Methanone

Cat. No.: B070817
CAS No.: 175136-37-5
M. Wt: 412.07 g/mol
InChI Key: UFUGCEORIIOXQG-UHFFFAOYSA-N
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Description

(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)(4-Bromophenyl)Methanone: is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzodioxepin ring system substituted with bromine atoms, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)(4-Bromophenyl)Methanone typically involves the following steps:

    Formation of the Benzodioxepin Ring: The benzodioxepin ring can be synthesized through a cyclization reaction involving appropriate precursors such as catechol derivatives and epoxides under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the brominated benzodioxepin with 4-bromophenylmethanone using a suitable coupling reagent such as palladium catalysts in a cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient bromination and coupling reactions, as well as employing advanced purification techniques like chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)(4-Bromophenyl)Methanone: has several scientific research applications:

Mechanism of Action

The mechanism of action of (8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)(4-Bromophenyl)Methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)(4-Bromophenyl)Methanone: can be compared with other similar compounds, such as:

    (8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)(Phenyl)Methanone: Similar structure but with a phenyl group instead of a 4-bromophenyl group.

    (8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)(4-Chlorophenyl)Methanone: Similar structure but with a 4-chlorophenyl group instead of a 4-bromophenyl group.

The uniqueness of This compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-(4-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2O3/c17-11-4-2-10(3-5-11)16(19)12-8-14-15(9-13(12)18)21-7-1-6-20-14/h2-5,8-9H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUGCEORIIOXQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C(=C2)C(=O)C3=CC=C(C=C3)Br)Br)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361306
Record name (8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-37-5
Record name (8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-bromophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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